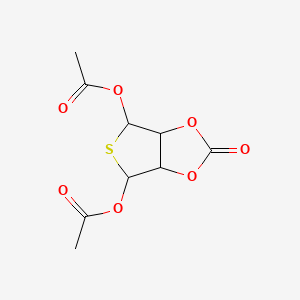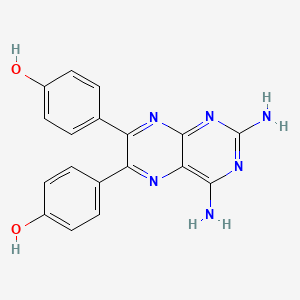
4-(2,4-Diamino-7-(4-hydroxyphenyl)pteridin-6-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M7ZN3T2AAX is a synthetic chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of M7ZN3T2AAX involves a multi-step process that includes the following key steps:
Initial Reactants: The synthesis begins with the reaction of compound A with compound B under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate product is then subjected to further reactions with compound C, using a catalyst to facilitate the reaction.
Final Product: The final step involves purification and crystallization to obtain pure M7ZN3T2AAX.
Industrial Production Methods
In an industrial setting, the production of M7ZN3T2AAX is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
M7ZN3T2AAX undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of M7ZN3T2AAX.
Aplicaciones Científicas De Investigación
M7ZN3T2AAX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of M7ZN3T2AAX involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparación Con Compuestos Similares
M7ZN3T2AAX is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Compound X: Shares some structural similarities but differs in reactivity and stability.
Compound Y: Has similar applications but distinct chemical properties.
Compound Z: Used in similar research fields but with different mechanisms of action.
M7ZN3T2AAX stands out due to its unique combination of stability, reactivity, and versatility in various scientific applications.
Propiedades
Número CAS |
6967-77-7 |
|---|---|
Fórmula molecular |
C18H14N6O2 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-[2,4-diamino-7-(4-hydroxyphenyl)pteridin-6-yl]phenol |
InChI |
InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-3-7-12(26)8-4-10)13(21-15)9-1-5-11(25)6-2-9/h1-8,25-26H,(H4,19,20,22,23,24) |
Clave InChI |
OQWMHOAPOCKKHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


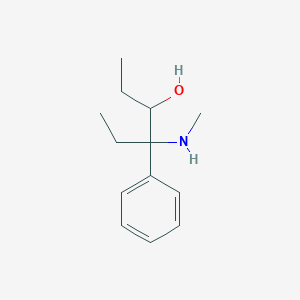
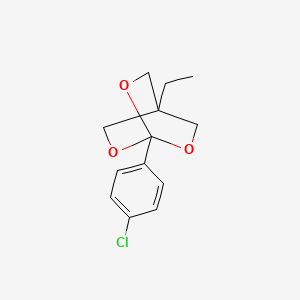
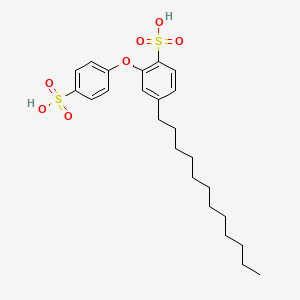
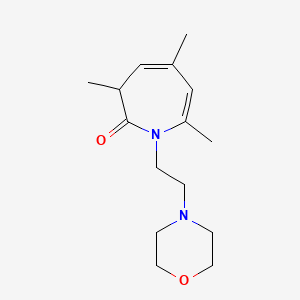
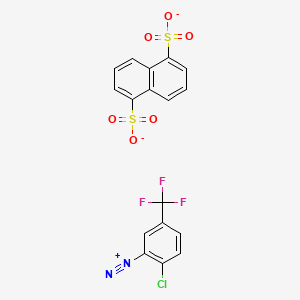
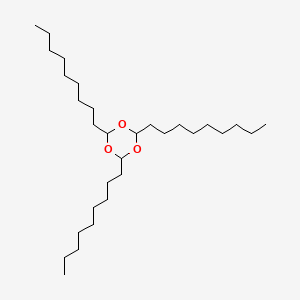

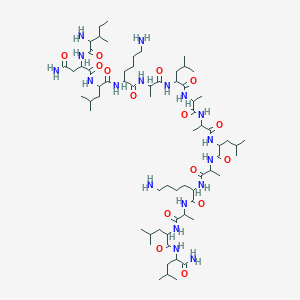
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
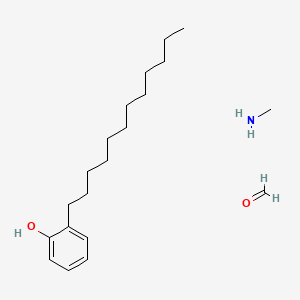
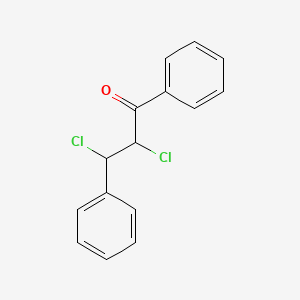
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
